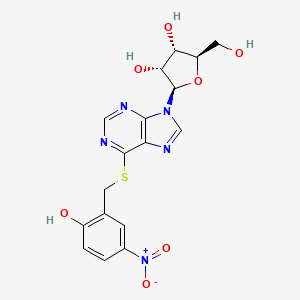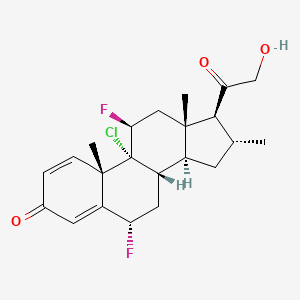
1-(4-Bromophenyl)pyrene
Descripción general
Descripción
1-(4-Bromophenyl)pyrene is a chemical compound with the molecular formula C22H13Br . It has attracted significant attention from researchers in recent years due to its unique properties and potential applications.
Molecular Structure Analysis
The molecular structure of 1-(4-Bromophenyl)pyrene consists of a pyrene core with a bromophenyl group attached. The IUPAC name is 1-(4-bromophenyl)pyrene and the SMILES notation is C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C5=CC=C(C=C5)Br .Physical And Chemical Properties Analysis
1-(4-Bromophenyl)pyrene is a solid at 20 degrees Celsius . Its molecular weight is 357.2 g/mol .Aplicaciones Científicas De Investigación
Organic Light-Emitting Diodes (OLEDs)
1-(4-Bromophenyl)pyrene derivatives have been synthesized and characterized for their potential use in OLEDs. These compounds exhibit strong blue emission under ultraviolet light excitation, which is crucial for the development of OLED displays . The electroluminescent performance of these derivatives has been tested, showing promising results with high brightness and luminous efficiencies .
Fluorescent Probes
Due to their intense blue fluorescence and high quantum yields, pyrene-based compounds like 1-(4-Bromophenyl)pyrene are excellent candidates for fluorescent probes. These probes can be used in biological and chemical sensors to detect various analytes with high sensitivity .
Solar Cells
The photophysical properties of pyrene derivatives make them suitable for use in solar cells. Their ability to absorb light and convert it into electrical energy can be harnessed to improve the efficiency of photovoltaic devices .
Organic Synthesis
1-(4-Bromophenyl)pyrene serves as an intermediate in organic synthesis. Its bromine atom can be used for further functionalization, allowing chemists to synthesize a wide range of complex molecules for various applications .
Materials Science
In materials science, the thermal stability and planarity of pyrene-based compounds contribute to the development of new materials with enhanced mechanical and electronic properties. These materials can be used in the fabrication of electronic devices and other high-performance applications .
Environmental Chemistry
Pyrene and its derivatives are valuable tools for studying molecular interactions and environmental processes. Their unique physical and chemical properties and air stability make them suitable for monitoring and analyzing pollutants in the environment .
Organic Field-Effect Transistors (FETs)
Pyrene-based compounds, due to their high charge mobilities in the solid state, are used in the development of organic FETs. These transistors are key components in flexible electronics and can be used in various applications, including displays and sensors .
Metal-Organic Frameworks (MOFs)
Pyrene-based MOFs have been synthesized for their potential applications in gas storage, separation, and catalysis. The post-synthetic modification of these MOFs can enhance their functionality and tailor them for specific uses .
Direcciones Futuras
Pyrene and its derivatives, including 1-(4-Bromophenyl)pyrene, have been the subject of extensive research due to their unique properties and potential applications. They have been used in the synthesis of metal–organic frameworks (MOFs), which have shown promising results in several applications, including luminescence, photocatalysis, adsorption and separation, heterogeneous catalysis, electrochemical applications, and bio-medical applications . Future research will likely continue to explore these and other potential applications.
Propiedades
IUPAC Name |
1-(4-bromophenyl)pyrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13Br/c23-18-10-6-14(7-11-18)19-12-8-17-5-4-15-2-1-3-16-9-13-20(19)22(17)21(15)16/h1-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASTYOSSWOHFFQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C5=CC=C(C=C5)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50622771 | |
| Record name | 1-(4-Bromophenyl)pyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50622771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromophenyl)pyrene | |
CAS RN |
345924-29-0 | |
| Record name | 1-(4-Bromophenyl)pyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50622771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

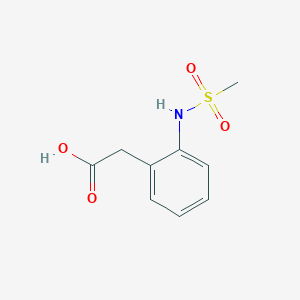
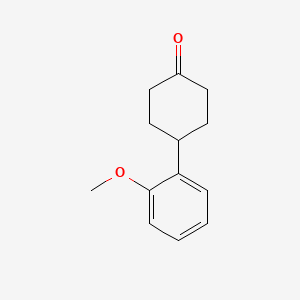
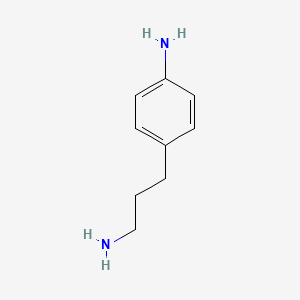

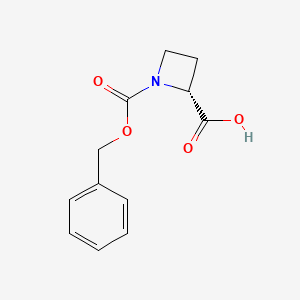
![[1,1'-Biphenyl]-3,4,4'-triamine](/img/structure/B1603537.png)
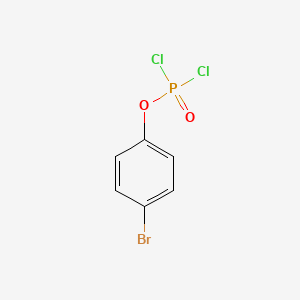
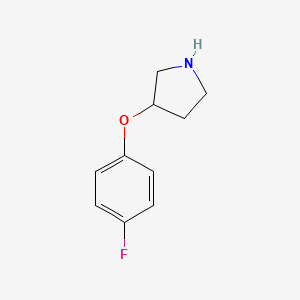
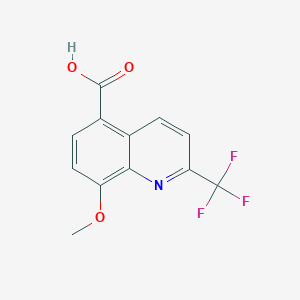

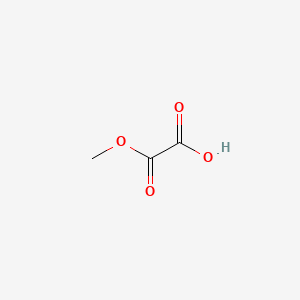
![6-Methoxybenzo[d][1,3]dioxol-4-amine](/img/structure/B1603545.png)
